![molecular formula C8H6F3NO2S B2799644 {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 244006-15-3](/img/structure/B2799644.png)
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is an organic compound with the molecular formula C8H6F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the attachment of a thioacetic acid moiety. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thioacetic acid moiety can form covalent bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (3,5,6-Trifluoropyridin-2-yl)acetic acid
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Uniqueness
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is unique due to the presence of both a trifluoromethyl group and a thioacetic acid moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thioacetic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRZBKKLNAKHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
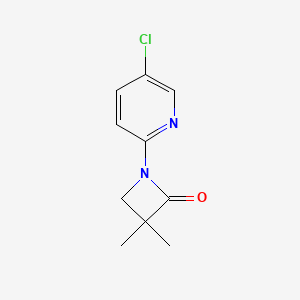
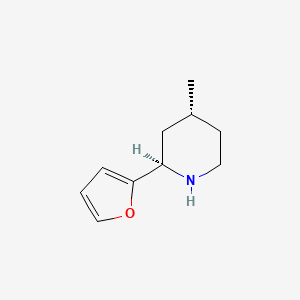
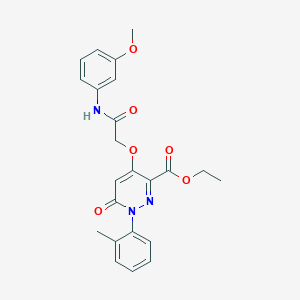
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)
![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2799569.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)
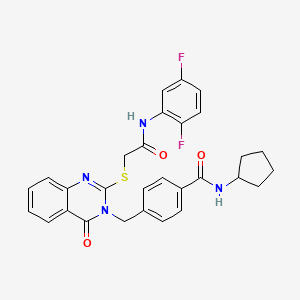
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2799574.png)
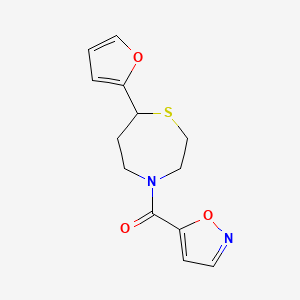
![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)
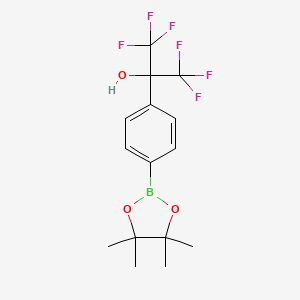
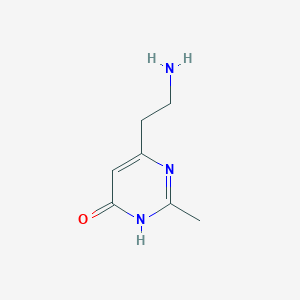
![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)
